molecular formula C9H6F5NO B14752212 2,2,3,3,3-Pentafluoro-N-phenylpropanamide CAS No. 718-66-1

2,2,3,3,3-Pentafluoro-N-phenylpropanamide

Cat. No.: B14752212
CAS No.: 718-66-1
M. Wt: 239.14 g/mol
InChI Key: PZCFMEFXPVPMTP-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-N-phenylpropanamide is a fluorinated organic compound with the molecular formula C₉H₆F₅NO It is characterized by the presence of five fluorine atoms attached to the propanamide backbone and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-N-phenylpropanamide typically involves the reaction of pentafluoropropionic acid derivatives with aniline. One common method is the reaction of pentafluoropropionyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-N-phenylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2,2,3,3,3-Pentafluoro-N-phenylpropanol.

    Oxidation: 2,2,3,3,3-Pentafluoropropanoic acid derivatives.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-N-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-N-phenylpropanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its fluorinated structure. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain biological targets, potentially leading to unique biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,3-Pentafluoro-1-propanol
  • 2,2,3,3,3-Pentafluoropropionic acid
  • 2,2,3,3,3-Pentafluoropropionyl chloride

Uniqueness

2,2,3,3,3-Pentafluoro-N-phenylpropanamide is unique due to the presence of both a phenyl group and multiple fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

718-66-1

Molecular Formula

C9H6F5NO

Molecular Weight

239.14 g/mol

IUPAC Name

2,2,3,3,3-pentafluoro-N-phenylpropanamide

InChI

InChI=1S/C9H6F5NO/c10-8(11,9(12,13)14)7(16)15-6-4-2-1-3-5-6/h1-5H,(H,15,16)

InChI Key

PZCFMEFXPVPMTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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